TnPBI - 49840-16-6

TnPBI

Catalog Number: EVT-1547278
CAS Number: 49840-16-6
Molecular Formula: C17H19IN4
Molecular Weight: 406.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

TnPBI is synthesized through specific chemical reactions involving pyrazole derivatives and benzene frameworks. Its classification falls under the category of organic compounds with significant implications in coordination complexes, catalysis, and sensor technology.

Synthesis Analysis

Methods of Synthesis

The synthesis of TnPBI typically involves multi-step reactions that include the condensation of pyrazole derivatives with appropriate aldehydes or ketones. The following methods are commonly employed:

  1. Condensation Reaction: The primary method involves the reaction of 1H-pyrazole-4-carbaldehyde with suitable benzene derivatives under acidic or basic conditions to yield TnPBI.
  2. Catalytic Methods: Transition metal catalysts may be used to enhance the efficiency of the reaction, allowing for milder conditions and higher yields.

Technical Details

The synthesis process often requires careful control of reaction conditions such as temperature, solvent choice, and time. The use of solvents like ethanol or acetonitrile is common, as they facilitate better solubility of reactants and products. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Molecular Structure Analysis

Structure

TnPBI features a symmetrical structure with three pyrazole rings attached to a central benzene core. This arrangement allows for extensive pi-stacking interactions, which can influence its physical properties.

Data

  • Molecular Formula: C15_{15}H15_{15}N9_{9}
  • Molecular Weight: Approximately 285.33 g/mol
  • Crystallography: X-ray diffraction studies reveal detailed information about its solid-state structure, including bond lengths and angles.
Chemical Reactions Analysis

Reactions

TnPBI can participate in various chemical reactions, particularly those involving coordination with metal ions. Some notable reactions include:

  1. Coordination Chemistry: TnPBI can form stable complexes with transition metals such as copper, nickel, and palladium.
  2. Oxidative Reactions: Under oxidative conditions, TnPBI can undergo transformations that modify its functional groups, enhancing its reactivity.

Technical Details

The reactivity of TnPBI is influenced by its electron-rich pyrazole rings, which can donate electron density to metal centers during coordination. This property is crucial for applications in catalysis.

Mechanism of Action

Process

The mechanism by which TnPBI interacts with metal ions typically involves the following steps:

  1. Ligand Coordination: The nitrogen atoms in the pyrazole rings coordinate with metal ions through lone pair donation.
  2. Stabilization: The formation of chelate complexes stabilizes the metal ion, influencing its reactivity in subsequent chemical processes.

Data

Studies have shown that TnPBI-metal complexes exhibit enhanced catalytic activity in various reactions, including cross-coupling reactions and oxidation processes.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: TnPBI is typically a solid at room temperature.
  • Solubility: It shows moderate solubility in polar organic solvents like dimethyl sulfoxide (DMSO) but limited solubility in water.

Chemical Properties

  • Stability: TnPBI is stable under ambient conditions but may decompose under extreme temperatures or in the presence of strong acids or bases.
  • Reactivity: It exhibits significant reactivity towards electrophiles due to the presence of multiple nitrogen atoms capable of coordinating with various species.
Applications

TnPBI has several scientific uses across different fields:

  1. Coordination Chemistry: Its ability to form stable complexes makes it valuable in developing new catalysts for organic synthesis.
  2. Material Science: TnPBI-based materials are explored for applications in sensors due to their electronic properties.
  3. Pharmaceutical Chemistry: Research into TnPBI's interactions with biological targets may lead to novel therapeutic agents.
Introduction to TnpB and Its Evolutionary Significance

Biological Origin of TnpB in IS200/IS605 Transposon Systems

TnpB is an accessory component encoded within the IS200/IS605 family of insertion sequences—minimalist mobile genetic elements widespread in prokaryotic genomes. These transposons utilize a distinctive "peel-and-paste" transposition mechanism facilitated by the essential TnpA transposase [7]. While TnpA executes DNA strand excision and integration, TnpB resides alongside as a non-essential gene with unclear function. Structurally, these transposons feature subterminal left-end (LE) and right-end (RE) palindromic elements flanking partially overlapping tnpA and tnpB genes [4] [6]. Crucially, TnpB expression depends on sequences within the transposon itself; stable protein expression requires co-expression with transposon-derived sequences, particularly the right-end (RE) element [4] [6]. Biochemical analyses reveal TnpB forms a ribonucleoprotein (RNP) complex with a non-coding RNA (reRNA or ωRNA) derived from the 3' end of the transposon, including sequences from flanking DNA [4] [6]. This RNP assembly is fundamental to its biochemical activity.

Table 1: Core Characteristics of IS200/IS605 Family Transposons

FeatureDescriptionFunctional Significance
Transposition MechanismPeel-and-pasteSingle-strand excision and integration
Essential EnzymeTnpA transposase (HUH nuclease superfamily)Catalyzes DNA cleavage and joining
Accessory GenetnpBDispensable for transposition; regulatory/accessory function
Transposon EndsAsymmetric Left End (LE) and Right End (RE) palindromic elementsRecognition sites for TnpA; contain promoters for TnpB/reRNA expression
reRNA/ωRNA~150 nt RNA derived from transposon right end (RE) and flanking DNAGuides TnpB to specific DNA targets

Phylogenetic Relationship to CRISPR-Cas12 Effectors

Phylogenetic analyses conclusively position TnpB as the evolutionary progenitor of the Cas12 nuclease family within type V CRISPR-Cas systems. This relationship is evidenced by shared RuvC catalytic domains responsible for DNA cleavage, conserved structural folds despite low sequence similarity, and fundamentally similar mechanisms of RNA-guided DNA targeting [2] [6] [8]. The OMEGA (Obligate Mobile Element Guided Activity) system, encompassing TnpB and its eukaryotic counterpart Fanzor, represents the ancestral functional module from which CRISPR-Cas12 systems evolved through repeated exaptation events. Computational studies estimate >1 million TnpB homologs exist in bacterial and archaeal genomes, vastly outnumbering Cas12 enzymes and underscoring their deep evolutionary roots [8]. This relationship extends beyond sequence to function: TnpB utilizes a transposon-associated motif (TAM), analogous to the protospacer adjacent motif (PAM) in CRISPR systems, for initial DNA binding and target discrimination [4] [6]. The ωRNA of TnpB mirrors the guide RNA (crRNA) of Cas12, with its 3'-end serving as the guide sequence [4] [6].

Table 2: Functional Comparison of TnpB/OMEGA and CRISPR-Cas12 Systems

CharacteristicTnpB/OMEGA SystemCRISPR-Cas12 System
Evolutionary OriginIS200/IS605 transposonsAdaptive immunity systems
Guide RNAωRNA (transposon-derived)crRNA (spacer-derived)
Target RecognitionTransposon-Associated Motif (TAM) e.g., TTGATProtospacer Adjacent Motif (PAM)
Catalytic DomainSingle RuvCRuvC (Cas12a,c,f,i,l,m) or RuvC+Nuc (Cas12b,e,g,k)
Primary FunctionTransposon retention/homingAdaptive immunity against invaders
ReprogrammabilityYes (guide sequence change)Yes (spacer change)

Evolutionary Divergence from CRISPR-Cas Systems

The evolutionary transition from TnpB to Cas12 involved significant structural and functional innovations. While TnpB possesses a minimal functional core centered around its single RuvC nuclease domain, Cas12 effectors acquired accessory domains (REC lobes, WED, PI, Nuc) that facilitate complex formation with CRISPR RNAs (crRNAs) and enhance target recognition efficiency within the context of adaptive immunity [6] [8]. Crucially, Cas12 systems integrated with adaptation modules (Cas1-Cas2) enabling spacer acquisition from invading nucleic acids—a feature entirely absent in autonomous TnpB systems [3] [8]. Phylogenetic mapping reveals ~50 independent recruitment events where TnpB-like genes gave rise to distinct Cas12 subtypes (e.g., Cas12a-k, m, n) [8]. Furthermore, some TnpB lineages underwent radical exaptation events: Catalytic residues mutated in some branches, suggesting evolution toward regulatory or inert functions, while others retained nuclease activity potentially repurposed as toxins or defense modules independent of CRISPR [8]. This highlights the remarkable evolutionary malleability of the TnpB scaffold beyond its original transposon niche.

Functional Role in Transposon Maintenance and Genome Dynamics

Contrary to early hypotheses suggesting TnpB suppressed transposition, recent quantitative studies using fluorescent reporter assays in live E. coli demonstrate TnpB significantly increases transposition rates and enhances transposon retention within host genomes [1]. This activity is achieved through two primary mechanisms: First, TnpB modulates TnpA transposase concentration, making excision more sensitive to induction and thereby increasing overall transposition activity [1]. Second, leveraging its RNA-guided endonuclease activity, TnpB executes a homing function by introducing double-strand breaks (DSBs) at donor sites following transposon excision. This DSB facilitates repair pathways that restore the transposon copy at its original genomic location, effectively counteracting potential loss during replication [4] [6]. Mathematical modeling of transposon-host dynamics suggests this dual activity—enhancing transposition rates while ensuring retention through homing—creates a mutually beneficial relationship between the transposon and its host. This synergy likely underpins the extraordinary abundance and persistence of tnpB genes in diverse genomes [1] [8]. The functional role of TnpB thus represents a sophisticated strategy for selfish genetic elements to optimize their survival and spread within host genomes.

Table 3: Impact of TnpB on IS608 Transposition Dynamics (Experimental Data)

ParameterCondition (-TnpB)Condition (+TnpB)Fold ChangeFunction
Excision RateLow/BasalHigh3-5x increaseIncreased transposon mobility
Cumulative Excision EventsLowHighSignificant increaseGreater copy number generation
Transposon RetentionGradual loss over generationsMaintained at high levelsDramatically improvedPrevents loss via homing
TnpA SensitivityLess responsive to inducersHighly responsive to inducersIncreased sensitivityTunes transposase activity

List of Compounds:

  • TnpB: Transposon-associated RNA-guided DNA endonuclease encoded within IS200/IS605 family insertion sequences.

Properties

CAS Number

49840-16-6

Product Name

TnPBI

IUPAC Name

N-(4-methylphenyl)-1-propyl-1,2,3-benzotriazin-1-ium-4-amine;iodide

Molecular Formula

C17H19IN4

Molecular Weight

406.26 g/mol

InChI

InChI=1S/C17H18N4.HI/c1-3-12-21-16-7-5-4-6-15(16)17(19-20-21)18-14-10-8-13(2)9-11-14;/h4-11H,3,12H2,1-2H3;1H

InChI Key

OYEIQSIQQKGVOW-UHFFFAOYSA-N

SMILES

CCC[N+]1=NN=C(C2=CC=CC=C21)NC3=CC=C(C=C3)C.[I-]

Synonyms

2-n-propyl-4-4-tolylamino-1,2,3-benzotriazinium
2-n-propyl-4-4-tolylamino-1,2,3-benzotriazinium iodide
2-n-propyl-4-p-tolylamino-1,2,3-benzotriazinium iodide
TnPBI

Canonical SMILES

CCC[N+]1=NN=C(C2=CC=CC=C21)NC3=CC=C(C=C3)C.[I-]

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